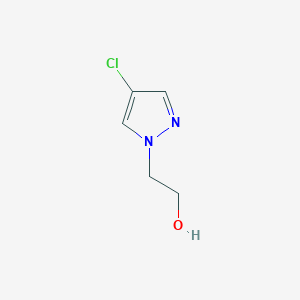

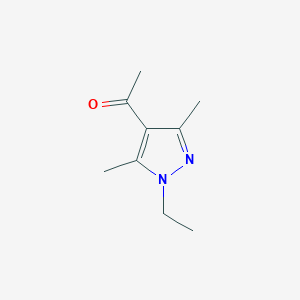

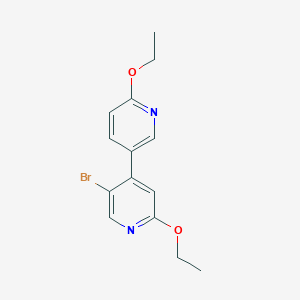

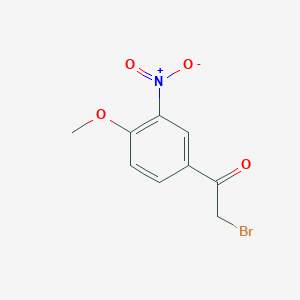

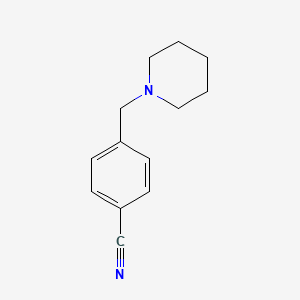

4-(哌啶-1-基甲基)苯甲腈

描述

4-(Piperidin-1-ylmethyl)benzonitrile is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential therapeutic applications. Piperidine derivatives have been studied for their roles as anti-acetylcholinesterase (anti-AChE) inhibitors, which are relevant in the treatment of conditions like Alzheimer's disease . They have also been investigated for their antimicrobial properties against pathogens affecting plants like tomatoes , and for their potential use in cancer treatment due to their ability to inhibit enzymes like lysine-specific demethylase 1 (LSD1) .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step chemical reactions. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a potent anti-AChE inhibitor, involves the use of indanone and benzyl moieties . Similarly, the synthesis of 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, an LSD1 inhibitor, includes the introduction of a piperidinylmethoxy group, a methylphenyl group, and a cyanophenyl group on a pyridine ring . These processes often require careful selection of reagents and reaction conditions to achieve the desired product with high purity and yield.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the crystal structure of LSD1 in complex with a piperidine-containing inhibitor revealed the importance of the cyano group in forming a hydrogen bond with a critical residue in the enzyme's catalytic center . The crystal structure of another piperidine derivative showed that the compound crystallizes in the monoclinic system, with specific unit-cell parameters, indicating a well-defined three-dimensional arrangement .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, the introduction of a bulky moiety or substituting the benzamide group can significantly enhance the anti-AChE activity of these compounds . The nature of substitutions on the benzhydryl and sulfonamide rings also influences the antibacterial activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their liquid crystalline behavior, photophysical properties, and molecular geometry, are essential for their function and application. Compounds with different alkoxy chain lengths exhibit distinct liquid crystalline phases, which can be analyzed using techniques like polarizing optical microscopy and differential scanning calorimetry . Spectroscopic methods, including FT-IR, FT-Raman, and NMR, along with computational studies like Density Functional Theory (DFT), provide insights into the vibrational frequencies, molecular electrostatic potential, and reactivity of these compounds .

科学研究应用

1. 组胺H3拮抗剂

已经探索了4-(哌啶-1-基甲基)苯甲腈衍生物作为有效的H3拮抗剂。研究表明它们在体外对人H(3)受体的有效性,表明它们在靶向组胺相关途径的治疗中的潜力 (Dvorak et al., 2005)。

2. DNA裂解性能

对包括4-(哌啶-1-基甲基)苯甲腈衍生物在内的新化合物的研究表明,它们在辐射下具有裂解DNA的能力。这表明它们在光动力疗法和其他需要DNA相互作用的治疗中的潜在应用 (Özel等,2019)。

3. 催化活性

对4-(哌啶-1-基甲基)苯甲腈衍生物的合成和结构分析提供了关于它们催化性能的见解。量子化学方法已被用于计算它们的能量和结构特征,表明它们在催化和材料科学中的潜在应用 (Tkachev et al., 2017)。

4. 5-羟色胺4受体激动剂

4-(哌啶-1-基甲基)苯甲腈的苯甲酰胺衍生物已被合成并评估其对胃肠动力的影响。它们已被确认为选择性5-羟色胺4受体激动剂,表明它们在治疗胃肠疾病中的潜在用途 (Sonda et al., 2004)。

5. 抗心律失常活性

某些4-(哌啶-1-基甲基)苯甲腈衍生物显示出显著的抗心律失常活性。这一发现为开发治疗心律失常的新疗法打开了途径 (Abdel‐Aziz等,2009)。

6. HCV抑制

研究已经确定4-(哌啶-1-基甲基)苯甲腈衍生物作为乙型肝炎病毒(HCV)的有效抑制剂。这些化合物显示出阻断HCV复制的潜力,表明它们在治疗HCV感染中的潜力 (Jiang et al., 2020)。

7. 抗菌特性

对N-取代的4-(哌啶-1-基甲基)苯甲腈衍生物的抗菌特性进行了研究。这些化合物对革兰氏阴性和革兰氏阳性细菌都表现出中等到显著的活性 (Khalid et al., 2016)。

8. 抗结核药物

4-(哌啶-1-基甲基)苯甲腈的衍生物已被开发并评估为抗结核药物。它们的药代动力学特征和对结核分枝杆菌的活性表明它们在结核病治疗中的潜在用途 (Revathi et al., 2015)。

9. 抗增殖活性

已对新型4-(哌啶-1-基甲基)-2-(噻吩-2-基)喹啉衍生物进行了研究,显示出对各种人类癌细胞系的显著抗增殖活性。这表明它们在癌症治疗中的潜力 (Harishkumar et al., 2018)。

10. 电池中的电解质添加剂

已经研究了4-(哌啶-1-基甲基)苯甲腈衍生物作为高压锂离子电池中的新型电解质添加剂,提高了循环稳定性和容量保持率 (Huang et al., 2014)。

安全和危害

属性

IUPAC Name |

4-(piperidin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGVBKNLRQCYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428761 | |

| Record name | 4-(piperidin-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-1-ylmethyl)benzonitrile | |

CAS RN |

727733-92-8 | |

| Record name | 4-(piperidin-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。